

(S)-Benzyl 2-amino-3-hydroxypropanoate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (S)-Benzyl 2-amino-3-hydroxypropanoate

Cat. No.: B555213

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on **(S)-Benzyl 2-amino-3-hydroxypropanoate**, a key building block in synthetic organic chemistry, particularly in peptide synthesis and the development of novel therapeutics. This document outlines its molecular properties, detailed synthesis protocols, and analytical methodologies for its characterization.

Core Molecular Data

(S)-Benzyl 2-amino-3-hydroxypropanoate, also known as L-Serine benzyl ester, is a derivative of the amino acid L-serine. Its chemical structure features a benzyl ester protecting the carboxylic acid group, which is advantageous in various synthetic applications.

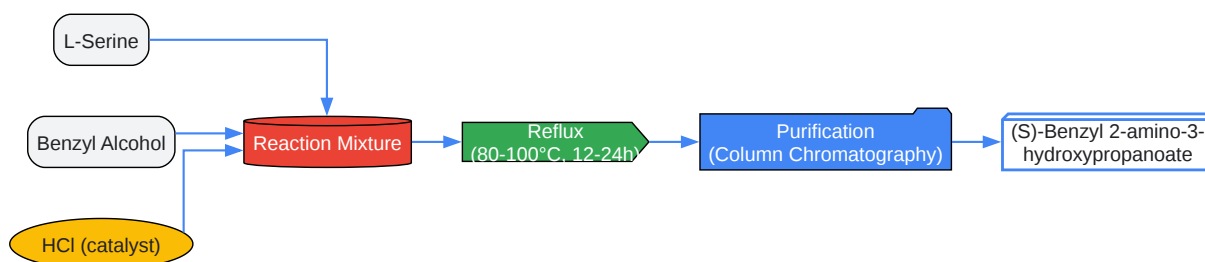
Property	Value
Molecular Formula	C ₁₀ H ₁₃ NO ₃
Molecular Weight	195.21 g/mol
IUPAC Name	benzyl (2S)-2-amino-3-hydroxypropanoate
CAS Number	1738-72-3

Synthesis Protocol: Esterification of L-Serine

A common and effective method for the preparation of **(S)-Benzyl 2-amino-3-hydroxypropanoate** is the direct esterification of L-serine with benzyl alcohol. This reaction is typically acid-catalyzed.

Experimental Procedure

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, suspend L-serine in an excess of benzyl alcohol.
- **Catalyst Addition:** Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl), to the mixture. The acid protonates the hydroxyl group of benzyl alcohol, increasing its electrophilicity.
- **Reflux:** Heat the reaction mixture to reflux, typically between 80-100°C, for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Nucleophilic Attack:** The carboxylate oxygen of L-serine performs a nucleophilic attack on the activated benzyl alcohol, leading to the formation of a tetrahedral intermediate.
- **Ester Formation:** A molecule of water is eliminated from the intermediate, yielding the desired product, **(S)-Benzyl 2-amino-3-hydroxypropanoate**.
- **Work-up and Purification:** After the reaction is complete, cool the mixture. The excess benzyl alcohol can be removed under reduced pressure. The crude product is then purified, often by column chromatography on silica gel using a gradient of ethyl acetate in hexane.^[1]



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Caption: Synthesis workflow for **(S)-Benzyl 2-amino-3-hydroxypropanoate**.

Analytical Characterization

To ensure the purity and confirm the identity of the synthesized **(S)-Benzyl 2-amino-3-hydroxypropanoate**, a combination of analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR are crucial for structural elucidation.

- ^1H NMR: The spectrum will show characteristic peaks for the aromatic protons of the benzyl group (typically around δ 7.3 ppm), as well as signals for the protons on the propanoate backbone.
- ^{13}C NMR: The carbon spectrum will confirm the presence of the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the serine backbone.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound.

- Stationary Phase: A C18 reversed-phase column is commonly used.
- Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water.
- Detection: UV detection is suitable due to the presence of the aromatic benzyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule, and the spectrum will show a peak corresponding to the protonated molecule $[\text{M}+\text{H}]^+$.

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References

- 1. L-Serine benzyl ester hydrochloride | 60022-62-0 | Benchchem [benchchem.com]
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